molecular formula C18H19ClNS+ B374792 17-chloro-3,3-dimethyl-13-thia-3-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaene

17-chloro-3,3-dimethyl-13-thia-3-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaene

Cat. No.: B374792
M. Wt: 316.9g/mol
InChI Key: IDACGEVKHXFPBN-UHFFFAOYSA-N
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Description

17-chloro-3,3-dimethyl-13-thia-3-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaene is a complex organic compound with a unique structure that includes a chlorine atom, multiple ring systems, and a sulfur atom.

Preparation Methods

The synthesis of 17-chloro-3,3-dimethyl-13-thia-3-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaene typically involves multiple steps. One common method includes the synthesis of intermediates followed by a chlorination reaction to obtain the final product . Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

17-chloro-3,3-dimethyl-13-thia-3-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-chloro-3,3-dimethyl-13-thia-3-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaene involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar compounds to 17-chloro-3,3-dimethyl-13-thia-3-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaene include:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique structure of this compound makes it particularly interesting for research and development in various scientific fields.

Properties

Molecular Formula

C18H19ClNS+

Molecular Weight

316.9g/mol

IUPAC Name

17-chloro-3,3-dimethyl-13-thia-3-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaene

InChI

InChI=1S/C18H19ClNS/c1-20(2)10-9-14-13-5-3-4-6-16(13)21-17-8-7-12(19)11-15(17)18(14)20/h3-8,11,14,18H,9-10H2,1-2H3/q+1

InChI Key

IDACGEVKHXFPBN-UHFFFAOYSA-N

SMILES

C[N+]1(CCC2C1C3=C(C=CC(=C3)Cl)SC4=CC=CC=C24)C

Canonical SMILES

C[N+]1(CCC2C1C3=C(C=CC(=C3)Cl)SC4=CC=CC=C24)C

Origin of Product

United States

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